![molecular formula C10H13N3 B1391516 2-Dimethylamino-4,6-dimethyl-nicotinonitrile CAS No. 1233123-61-9](/img/structure/B1391516.png)
2-Dimethylamino-4,6-dimethyl-nicotinonitrile
Overview
Description
2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DMADMN) is an organic compound with a unique chemical structure and properties that make it a valuable tool for scientific research and lab experiments. DMADMN is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.
Scientific Research Applications
Corrosion Inhibition
2-Dimethylamino-4,6-dimethyl-nicotinonitrile and its derivatives have been explored as corrosion inhibitors. A study found that these compounds exhibit significant inhibition efficiency for carbon steel in acidic environments. They act as mixed-type inhibitors and show promise as green corrosion inhibitor candidates due to their high solubility and non-toxicity profile (Fouda et al., 2020).
Synthesis of Derivatives for Medical Imaging
These compounds have been utilized in the synthesis of derivatives for medical applications. For instance, derivatives of this compound have been used in positron emission tomography for diagnosing Alzheimer's Disease, illustrating their potential in the field of medical imaging and diagnostics (Škofic et al., 2005).
Molecular Docking and Drug Design
The compound and its polymorphs have been studied in molecular docking research. They have shown better binding affinity with certain receptors, such as the cyclooxygenase (COX-2) receptor, than standard drugs. This highlights their potential in drug design and the development of pharmaceuticals (Dubey et al., 2013).
Antioxidant Properties
Research has also explored the synthesis of nicotinonitriles, including this compound, to evaluate their antioxidant properties. These compounds could play a role in the development of new antioxidants (Gouda et al., 2016).
Advancements in Synthetic Methods
Advancements in synthetic methods for nicotinonitriles have been achieved using this compound. These methods include microwave-assisted synthesis and solvent-free conditions, which offer more efficient and environmentally friendly approaches to chemical synthesis (Al-Sheikh, 2011).
Structural Analysis and Nonlinear Materials
The compound has been subject to structural analysis to understand its solvatochromic behavior and potential use in nonlinear optical materials. However, its crystallization in certain space groups limits its application in this field (Bogdanov et al., 2019).
properties
IUPAC Name |
2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWIHHQHGZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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